molecular formula C10H10ClFO2 B6304181 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde CAS No. 2056110-38-2

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde

Cat. No.: B6304181
CAS No.: 2056110-38-2
M. Wt: 216.63 g/mol
InChI Key: IGJNHPFPYIIVFW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C₁₀H₁₀ClFO₂. It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and isopropoxy substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde typically involves the following steps:

    Starting Material: The process begins with a suitable benzaldehyde derivative.

    Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring through halogenation reactions.

    Isopropoxylation: The addition of an isopropoxy group to the benzene ring, often achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and isopropoxylation processes, utilizing advanced catalytic systems to enhance yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and isopropoxy groups influence the compound’s reactivity and binding affinity, modulating its effects on biological systems. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-5-isopropoxybenzaldehyde
  • 3-Fluoro-5-isopropoxybenzaldehyde

Uniqueness

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications where specific reactivity patterns are required .

Properties

IUPAC Name

3-chloro-5-fluoro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJNHPFPYIIVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224870
Record name Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-38-2
Record name Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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